molecular formula C13H18O3 B1599204 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid CAS No. 107551-67-7

3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid

Cat. No. B1599204
M. Wt: 222.28 g/mol
InChI Key: FZQRSWHPNZTNQQ-UHFFFAOYSA-N
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Description

“3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid” is likely a type of organic compound . The “tert-Butyl” group refers to a substituent with the formula -C(CH3)3. The “4-hydroxyphenyl” part suggests the presence of a phenyl group (a ring of 6 carbon atoms, akin to benzene) with a hydroxyl (-OH) group attached to one of the carbons. The “propanoic acid” indicates a three-carbon chain with a carboxylic acid (-COOH) group at one end .

Scientific Research Applications

Food Contact Materials Safety

A study by the EFSA assessed the safety of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid esters used in food contact materials. It was concluded that this substance poses no safety concern for consumers when used in polyolefins contacting non-fatty/high-alcoholic and non-dairy foods, with its migration not exceeding 0.05 mg/kg of food (Flavourings, 2011).

Engine Particle Analysis

In a study of commercial bus engines running on compressed methane biofuels, millimeter-sized crystalline particles of butyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate were found and analyzed using single-crystal XRD. This research highlights its potential role in engine emissions and performance analysis (J. Kihle & C. Görbitz, 2019).

Chemical Reaction Studies

A study revealed that 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid reacts with thionyl chloride, leading to the formation of tetra(tert-butyl)diphenoquinone and tetra(tert-butyl)-4,4'-dihydroxybiphenyl instead of the expected acyl chloride. This finding is significant for understanding the behavior of this compound in various chemical reactions (A. Volod’kin et al., 2013).

Potential Biomarker in Human Exposure

Research suggests 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid as a potential urinary biomarker for human exposure to certain synthetic phenolic antioxidants used in polymers. This application is vital for environmental and health monitoring (Runzeng Liu & S. Mabury, 2021).

Archaeon Metabolic Studies

In a study of an extremely thermophilic sulfur-dependent anaerobic archaeon, organic acids including 3-(methylthio)propanoic and 4-hydroxyphenylacetic acids were analyzed. This research contributes to our understanding of archaeon metabolism and potential biotechnological applications (A. Rimbault et al., 1993).

Future Directions

The future directions for research and applications involving “3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid” are not specified in the sources I found. The potential for future research would depend on the specific properties and reactivity of this compound .

properties

IUPAC Name

3-(3-tert-butyl-4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-13(2,3)10-8-9(4-6-11(10)14)5-7-12(15)16/h4,6,8,14H,5,7H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQRSWHPNZTNQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20420180
Record name 3-(3-tert-Butyl-4-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20420180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid

CAS RN

107551-67-7
Record name 3-(1,1-Dimethylethyl)-4-hydroxybenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107551-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-tert-Butyl-4-hydroxyphenyl)propionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107551677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3-tert-Butyl-4-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20420180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-tert-butyl-4-hydroxyphenyl)propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.560
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Li, S Li, K Thodey, I Trenchard… - Proceedings of the …, 2018 - National Acad Sciences
Microbial biosynthesis of plant natural products from simple building blocks is a promising approach toward scalable production and modification of high-value compounds. The …
Number of citations: 247 www.pnas.org

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